molecular formula C22H23FN4O4S B2902810 N-(4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide CAS No. 921553-53-9

N-(4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Cat. No. B2902810
M. Wt: 458.51
InChI Key: MZGIXCDJEZRKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C22H23FN4O4S and its molecular weight is 458.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide involves the reaction of 4-aminobenzoylbutyric acid with 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethylsulfonyl chloride in the presence of a base to form the intermediate N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethylsulfonyl)-4-aminobenzoylbutyramide. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base to form the final product, N-(4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide.

Starting Materials
4-aminobenzoylbutyric acid, 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethylsulfonyl chloride, 4-aminobenzenesulfonamide, Base (e.g. triethylamine, sodium hydroxide)

Reaction
Step 1: 4-aminobenzoylbutyric acid is reacted with 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethylsulfonyl chloride in the presence of a base (e.g. triethylamine, sodium hydroxide) to form the intermediate N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethylsulfonyl)-4-aminobenzoylbutyramide., Step 2: The intermediate N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethylsulfonyl)-4-aminobenzoylbutyramide is then reacted with 4-aminobenzenesulfonamide in the presence of a base (e.g. triethylamine, sodium hydroxide) to form the final product, N-(4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide.

properties

IUPAC Name

N-[4-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4S/c1-2-3-21(28)25-18-8-10-19(11-9-18)32(30,31)24-14-15-27-22(29)13-12-20(26-27)16-4-6-17(23)7-5-16/h4-13,24H,2-3,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGIXCDJEZRKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

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